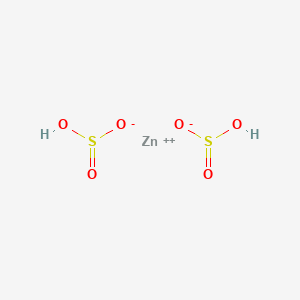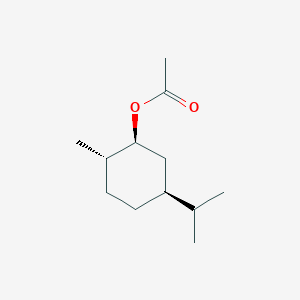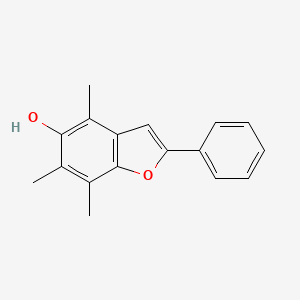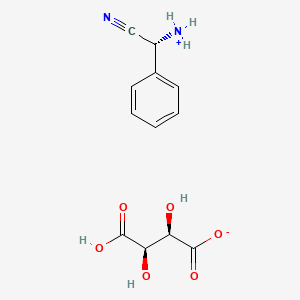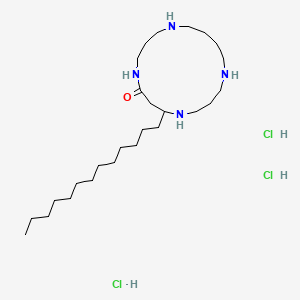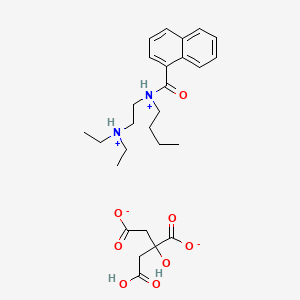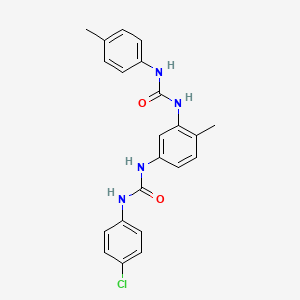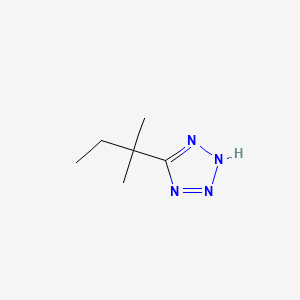
5-(1,1-Dimethylpropyl)-5H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.
5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
86842-35-5 |
|---|---|
Formule moléculaire |
C6H12N4 |
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
5-(2-methylbutan-2-yl)-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |
Clé InChI |
FGCGZUFQSOYAJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



